1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is a chemical compound notable for its potential pharmacological applications. It is characterized by a piperidine ring substituted with a 5-bromopyridine moiety, contributing to its unique properties. The molecular formula of this compound is , and it has a molecular weight of approximately 284.16 g/mol . This compound is classified under the category of organic compounds, specifically within the piperidine class, which are known for their diverse biological activities.
The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide typically involves several key steps:
The synthesis may employ methods such as:
The molecular structure of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide can be represented using various structural formulas:
InChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16)
The compound's structural features include:
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide participates in various chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide involves its interaction with biological systems:
Research indicates that compounds with similar structures often exhibit antiproliferative effects by disrupting cellular processes such as tubulin polymerization.
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide appears as a solid powder at room temperature.
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits moderate permeability across biological membranes, making it a candidate for further pharmacological evaluation .
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide has potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8